molecular formula C6H10O3 B1530778 2-(1-Methoxycyclopropyl)acetic acid CAS No. 1546448-89-8

2-(1-Methoxycyclopropyl)acetic acid

Cat. No. B1530778
M. Wt: 130.14 g/mol
InChI Key: NCPHNERIMKBGLV-UHFFFAOYSA-N
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Description

“2-(1-Methoxycyclopropyl)acetic acid” is a chemical compound with the CAS Number: 1546448-89-8 . It has a molecular weight of 130.14 .


Molecular Structure Analysis

The InChI code for “2-(1-Methoxycyclopropyl)acetic acid” is 1S/C6H10O3/c1-9-6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(1-Methoxycyclopropyl)acetic acid” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

A prominent application of derivatives of 2-(1-Methoxycyclopropyl)acetic acid is in the synthesis of novel antimicrobial agents. For instance, 1,3,4-thiadiazole derivatives of a similar compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, were synthesized and showed significant antimicrobial activity against various strains of microbes, illustrating the potential of such derivatives in medicinal chemistry and drug development (Noolvi et al., 2016).

Applications in Organic Synthesis

Compounds analogous to 2-(1-Methoxycyclopropyl)acetic acid serve as intermediates in organic synthesis, contributing to the development of methoxytropolones and furans. Methoxytropolones, derived from treatments with triflic acid, are valuable for their biological activity and potential therapeutic applications, showcasing the role of these compounds in the synthesis of bioactive molecules (Williams et al., 2013).

Diesel Fuel Additives

Another application area is in the energy sector, where derivatives like 2-methoxyethyl acetate (MEA) have been explored as oxygenated additives for diesel to decrease exhaust smoke. Studies on diesel engines indicate that MEA blends can enhance fuel economy and reduce emissions, highlighting the potential environmental benefits of such additives (Yanfeng et al., 2007).

Development of Diagnostic and Analytical Methods

In analytical chemistry, derivatives are used in developing procedures for detecting and quantifying biomarkers like (2-methoxyethoxy)acetic acid in human urine samples. This highlights the compound's role in monitoring human exposure to toxic substances, contributing to public health and safety (B'hymer et al., 2003).

Chiral Auxiliary Compounds

Research into chiral auxiliary compounds has also seen the use of related compounds to facilitate the separation of diastereomeric alcohols and amines, demonstrating the utility of these derivatives in stereochemical analysis and synthesis (Majewska, 2019).

Safety And Hazards

The safety information for “2-(1-Methoxycyclopropyl)acetic acid” indicates that it can cause skin irritation and serious eye damage . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(1-methoxycyclopropyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPHNERIMKBGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methoxycyclopropyl)acetic acid

CAS RN

1546448-89-8
Record name 2-(1-methoxycyclopropyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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